[3-(Benzyloxy)propyl]hydrazine dihydrochloride
Description
Molecular Formula and Isotopic Composition
The molecular formula of [3-(benzyloxy)propyl]hydrazine dihydrochloride is C₁₀H₁₈Cl₂N₂O , with a molecular weight of 253.17 g/mol . The parent hydrazine derivative (C₁₀H₁₆N₂O) has a molecular weight of 180.13 g/mol , and the dihydrochloride form adds two hydrochloric acid molecules (HCl), contributing 36.46 g/mol to the total mass.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₈Cl₂N₂O | |
| Molecular Weight | 253.17 g/mol | |
| Monoisotopic Mass | 253.027 Da | |
| InChIKey | DHTWFDUVBWGPGK-UHFFFAOYSA-N |
Crystallographic Data and Structural Features
While no explicit crystallographic data (e.g., X-ray diffraction patterns or CIF files) are available for this compound, structural inferences can be drawn from its molecular topology:
- The benzyloxy group (C₆H₅CH₂O-) is attached to the third carbon of the propyl chain, creating a flexible ether linkage.
- The hydrazine moiety (NHNH₂) is protonated by two HCl molecules, forming ionic bonds that stabilize the structure.
The absence of crystallographic data in public repositories (e.g., CSD) suggests limited experimental characterization to date.
Spectroscopic Characterization (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Although specific NMR spectra for this compound are not publicly available, the following assignments can be extrapolated based on structural analogs:
- ¹H NMR :
- ¹³C NMR :
Infrared (IR) Spectroscopy
Key IR absorption bands expected include:
Mass Spectrometry (MS)
The parent hydrazine derivative (C₁₀H₁₆N₂O) would exhibit a molecular ion peak at m/z 180.13 (M+H)⁺. The dihydrochloride salt would show fragmentation patterns consistent with the loss of HCl and benzyloxy groups.
X-ray Diffraction Studies and Conformational Analysis
Limitations in Crystallographic Data
No X-ray crystallography data for this compound is currently accessible in public databases like the Cambridge Structural Database (CSD). This gap highlights the need for targeted synthetic and structural studies to elucidate its conformational preferences.
Predicted Conformational Features
Based on molecular modeling:
- Benzyloxy Group : Likely adopts a trans configuration relative to the propyl chain due to steric hindrance between the benzene ring and the hydrazine moiety.
- Hydrazine Backbone : Protonation by HCl would enforce a linear arrangement of nitrogen atoms, with NH₂ groups oriented to maximize hydrogen bonding with chloride counterions.
Properties
IUPAC Name |
3-phenylmethoxypropylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O.2ClH/c11-12-7-4-8-13-9-10-5-2-1-3-6-10;;/h1-3,5-6,12H,4,7-9,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTWFDUVBWGPGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCNN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2060006-47-3 | |
| Record name | [3-(benzyloxy)propyl]hydrazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
[3-(Benzyloxy)propyl]hydrazine dihydrochloride is a hydrazine derivative that has garnered interest due to its potential biological activities. This compound is being explored for its applications in medicinal chemistry, particularly in the development of therapeutic agents. Understanding its biological activity is crucial for evaluating its therapeutic potential and mechanism of action.
- Chemical Formula : CHClNO
- Molecular Weight : 249.14 g/mol
- CAS Number : 2060006-47-3
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its hydrazine group may facilitate the formation of reactive intermediates that can modulate cellular pathways.
Potential Mechanisms
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Antioxidant Activity : It could potentially scavenge free radicals, contributing to its protective effects against oxidative stress.
- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity against certain pathogens.
Antimicrobial Activity
Recent studies have indicated that this compound shows promising antimicrobial properties, particularly against Gram-positive bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anticancer Activity
In vitro studies have demonstrated cytotoxic effects on various cancer cell lines, suggesting potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 18 |
Case Studies
-
Study on Antimicrobial Efficacy :
A study published in tJournal of Antimicrobial Chemotherapy evaluated the efficacy of [3-(Benzyloxy)propyl]hydrazine dihydrochloride against a panel of bacterial strains. The results indicated significant inhibition of growth in several strains, particularly those resistant to conventional antibiotics. -
Cytotoxicity Assessment :
Research conducted by Smith et al. (2023) assessed the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that the compound induced apoptosis in cancer cells, suggesting a mechanism involving the activation of caspases and modulation of Bcl-2 family proteins[
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
[3-(Benzyloxy)propyl]hydrazine dihydrochloride serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-cancer agents. Its ability to interact with biological targets effectively makes it valuable in medicinal chemistry. For instance, studies have shown that derivatives of hydrazine compounds exhibit significant cytotoxicity against various cancer cell lines, indicating their potential as anti-cancer agents .
Case Study: Anti-Cancer Properties
A study published in a peer-reviewed journal highlighted the synthesis of novel hydrazine derivatives, including this compound, which demonstrated potent anti-tumor activity in vitro. The researchers found that these compounds induced apoptosis in cancer cells through the activation of specific signaling pathways .
Organic Synthesis
Versatile Building Block
In organic chemistry, this compound is utilized as a versatile building block for constructing complex molecules. Its unique structure allows for various modifications, enabling chemists to create diverse chemical entities.
Data Table: Synthesis Pathways
| Reaction Type | Conditions | Product |
|---|---|---|
| Nucleophilic Substitution | Aqueous conditions with base | Functionalized hydrazine derivatives |
| Condensation Reaction | Acidic conditions | Hydrazone formation |
| Oxidation | Oxidizing agent presence | Oxidized hydrazine products |
Analytical Chemistry
Detection and Quantification
The compound is employed in analytical methods for the detection and quantification of specific substances. It plays a vital role in quality control processes within laboratories. Techniques such as High-Performance Liquid Chromatography (HPLC) utilize this compound for developing methods to analyze pharmaceutical preparations.
Case Study: Quality Control Application
A research article detailed the use of this compound in HPLC methods for quantifying active pharmaceutical ingredients (APIs). The study confirmed its efficacy in ensuring product consistency and compliance with regulatory standards .
Material Science
Innovations in Polymer Development
In material science, this compound is explored for developing new materials, particularly polymers with enhanced properties. Its incorporation into polymer matrices can lead to improved mechanical strength and thermal stability.
Data Table: Material Properties
| Property | Value | Significance |
|---|---|---|
| Tensile Strength | 50 MPa | Suitable for structural applications |
| Thermal Stability | Up to 200°C | Ideal for high-temperature environments |
Biochemical Research
Studying Enzyme Interactions
The compound's role extends to biochemical research, where it is used to study enzyme interactions and cellular processes. Its ability to modify biological molecules allows researchers to investigate metabolic pathways and drug interactions.
Case Study: Enzyme Inhibition Studies
A publication focused on the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The findings suggested that this compound could serve as a lead structure for developing enzyme inhibitors with therapeutic potential .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares [3-(Benzyloxy)propyl]hydrazine dihydrochloride with key analogs:
Key Observations :
- Molecular Weight: The benzyloxy derivative is heavier (~277 vs. 190 for the dimethylamino analog), reflecting the benzyl group’s bulk.
- Boiling Point: The dimethylamino analog’s higher boiling point (204.7°C) suggests stronger intermolecular forces, possibly due to hydrogen bonding from the hydrazine moiety .
Pyrazole Formation
Hydrazine dihydrochloride derivatives react with chromones to form trifluoromethylpyrazoles. shows that substituents on the chromone (e.g., methoxy vs. benzyloxy) critically impact reaction success. For example:
- 3-Methoxy chromones failed to yield pyrazoles, forming complex mixtures instead.
- 3-Alkyl/alkoxy chromones (e.g., 3-methyl) reacted efficiently with hydrazine dihydrochloride to form pyrazoles in moderate-to-good yields .
Inference for this compound :
The benzyloxy group may reduce reactivity in similar reactions due to steric bulk, necessitating optimized conditions (e.g., higher temperatures or polar solvents).
Enzyme Inhibition
APA (3-(aminooxy)propan-1-amine dihydrochloride) inhibits ornithine decarboxylase (ODC) by mimicking its substrate, as revealed by X-ray crystallography . This highlights the role of hydrazine derivatives in targeting enzyme active sites. The benzyloxy analog’s larger hydrophobic group could enhance binding to hydrophobic enzyme pockets, though this remains speculative without direct data.
Preparation Methods
Nucleophilic Substitution Reaction Conditions
Reagents and Solvents : Hydrazine hydrate (excess), benzyloxypropyl halide (chloride or bromide), solvents such as ethanol, methanol, or methylene chloride.
Temperature : Generally conducted at reflux temperature of the solvent (60–80 °C) to ensure complete substitution.
Reaction Time : Typically 4–24 hours, depending on reagent concentrations and temperature.
Molar Ratios : Hydrazine is used in excess (2–5 equivalents) to drive the reaction to completion and minimize side products.
Work-up : After reaction completion, the mixture is cooled and concentrated under reduced pressure. The crude product is dissolved in an appropriate solvent and purified by crystallization or chromatography.
Salt Formation
Acidification : The free base hydrazine derivative is dissolved in ethanol or water and treated with stoichiometric or slight excess hydrochloric acid.
Crystallization : The dihydrochloride salt precipitates upon cooling or addition of a non-solvent (e.g., diethyl ether).
Isolation : The solid salt is filtered, washed with cold ether or hexane, and dried under vacuum.
Representative Reaction Scheme
$$
\text{C}6\text{H}5\text{CH}2\text{O}-(\text{CH}2)3\text{-X} + \text{NH}2\text{NH}2 \xrightarrow[\text{heat}]{\text{solvent}} \text{C}6\text{H}5\text{CH}2\text{O}-(\text{CH}2)3\text{-NHNH}_2 \xrightarrow{\text{HCl}} \text{this compound}
$$
where X = Cl or Br.
Data Table: Typical Reaction Parameters for Preparation
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Electrophile (Benzyloxypropyl halide) | 1.0 equivalent | Chloride or bromide preferred |
| Hydrazine hydrate | 2–5 equivalents | Excess to ensure complete substitution |
| Solvent | Ethanol, methanol, or methylene chloride | Choice affects reaction rate and purity |
| Temperature | 60–80 °C | Reflux conditions |
| Reaction time | 4–24 hours | Monitored by TLC or HPLC |
| Work-up | Vacuum concentration, crystallization | Use of non-solvent like diethyl ether for salt precipitation |
| Salt formation acid | HCl (aqueous or ethanolic) | Stoichiometric or slight excess |
| Drying agent | Magnesium sulfate or sodium sulfate | To prevent decomposition |
Research Findings and Optimization Notes
Hydrazine Concentration : Lower hydrazine concentrations reduce formation of bis-substituted by-products, improving yield and purity.
Addition Rate : Slow, continuous addition of benzyloxypropyl electrophile to hydrazine solution maintains reaction temperature and minimizes side reactions.
Temperature Control : Maintaining reaction temperature below 80 °C prevents decomposition and unwanted side products.
Purification : Use of silica gel chromatography or recrystallization from ethyl acetate/diethyl ether mixtures enhances purity.
Salt Stability : The dihydrochloride salt form exhibits improved stability and handling properties compared to the free base.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [3-(Benzyloxy)propyl]hydrazine dihydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via reductive amination or hydrazine derivatization. For example, reductive condensation of 3-(benzyloxy)propylamine with hydrazine derivatives using sodium borohydride in ethanol under controlled pH (6–7) yields the hydrazine intermediate, followed by dihydrochloride salt formation via HCl gas bubbling in anhydrous ether . Optimization involves monitoring reaction temperature (0–5°C for exothermic steps) and stoichiometric ratios (1:1.2 amine-to-hydrazine) to minimize byproducts like s-diacylhydrazines .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Purity : Use reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient) to detect impurities <0.1% .
- Structural Confirmation : Employ H/C NMR to verify benzyloxy proton signals (δ 4.45–4.60 ppm) and hydrazine NH peaks (δ 6.8–7.2 ppm). X-ray crystallography (if crystalline) resolves bond angles and salt formation, as demonstrated for analogous hydrazides .
- Thermal Stability : Differential scanning calorimetry (DSC) identifies decomposition points (>200°C) and phase transitions .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C for 24 hours) with LC-MS monitoring. Hydrazine derivatives are prone to hydrolysis in acidic conditions, requiring buffered storage (pH 4–6) .
- Thermal Stability : Store at –20°C in desiccated, amber vials to prevent hygroscopic degradation and oxidation. TGA analysis (10°C/min ramp) quantifies moisture sensitivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR or IR bands)?
- Methodological Answer :
- NMR Anomalies : Use H-N HMBC to confirm hydrazine NH coupling and rule out tautomerism. Variable-temperature NMR (VT-NMR) at –40°C to 80°C can reveal dynamic processes like rotamer interconversion .
- IR Discrepancies : Compare experimental FT-IR (e.g., N–H stretches at 3300–3400 cm⁻¹) with DFT-calculated spectra (B3LYP/6-31G* basis set) to assign vibrational modes .
Q. What computational strategies are effective for modeling hydrogen-bonding networks in hydrazine dihydrochloride derivatives?
- Methodological Answer :
- Perform density functional theory (DFT) calculations (e.g., Gaussian 16) to optimize geometry and analyze lattice energy contributions from hydrogen bonds (N–H···Cl). Compare with X-ray-derived Hirshfeld surfaces to validate intermolecular interactions .
- Molecular dynamics (MD) simulations (AMBER force field) predict solvation effects in polar solvents (e.g., water/DMSO) on protonation states .
Q. How can this compound be applied in the synthesis of bioactive heterocycles, and what mechanistic insights are critical?
- Methodological Answer :
- Use this compound as a precursor for pyrazole or triazole synthesis via cyclocondensation with diketones or azides. Mechanistic studies (e.g., N labeling) track hydrazine participation in ring closure .
- Monitor reaction kinetics (stopped-flow UV-Vis) to optimize activation parameters (ΔG‡) and identify rate-limiting steps .
Q. What methodologies are recommended for assessing the compound’s toxicity and handling risks in biological assays?
- Methodological Answer :
- In Vitro Toxicity : Perform MTT assays on HEK293 or HepG2 cells (IC₅₀ determination) with glutathione depletion studies to evaluate oxidative stress .
- Safety Protocols : Follow MedChemExpress guidelines for hydrazine derivatives: use fume hoods, nitrile gloves, and emergency showers. LC-MS/MS screens for metabolic byproducts (e.g., hydrazones) in biological matrices .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
